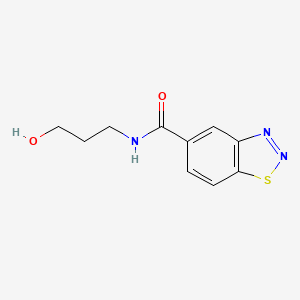

N-(3-hydroxypropyl)-1,2,3-benzothiadiazole-5-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of benzothiadiazole derivatives, like N-(3-hydroxypropyl)-1,2,3-benzothiadiazole-5-carboxamide, often involves palladium-catalyzed reactions. For example, Reddy et al. (2016) explored the use of 4-amino-2,1,3-benzothiadiazole as a directing group for Pd(II)-catalyzed C-H activation and functionalization in various carboxamide systems (Reddy, Bisht, Parella, & Babu, 2016).

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives is characterized by their unique arrangement of nitrogen, sulfur, and other atoms in the ring system. This arrangement can significantly impact the compound's chemical reactivity and physical properties. The regio- and stereoselectivity of such compounds are often confirmed through X-ray crystallography, as demonstrated in the study by Reddy et al. (2016) (Reddy et al., 2016).

Chemical Reactions and Properties

Benzothiadiazole derivatives, including N-(3-hydroxypropyl)-1,2,3-benzothiadiazole-5-carboxamide, are known for their ability to undergo various chemical reactions. These compounds can participate in arylation, oxygenation, and other reactions due to the presence of reactive functional groups. The study by Reddy et al. (2016) is a notable example of how these compounds can be functionalized (Reddy et al., 2016).

Physical Properties Analysis

The physical properties of benzothiadiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and crystalline structure. X-ray crystallography can provide detailed insights into the crystalline structure of these compounds, as shown in the research by Reddy et al. (2016) (Reddy et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(3-hydroxypropyl)-1,2,3-benzothiadiazole-5-carboxamide are determined by its functional groups and molecular framework. These properties include reactivity towards other chemical entities, stability under various conditions, and the ability to form complexes with metals or other organic molecules. The study by Reddy et al. (2016) provides insights into the reactivity and functionalization potential of benzothiadiazole derivatives (Reddy et al., 2016).

Scientific Research Applications

Fluorescence Chemosensing

A study focused on a benzothiazole-based aggregation-induced emission luminogen (AIEgen), which exhibited multifluorescence emissions in different dispersed or aggregated states. This compound was utilized for the highly sensitive detection of physiological pH, showcasing its potential as a ratiometric fluorescent chemosensor. The unique properties of this AIEgen make it highly suitable for detecting pH fluctuations in biosamples and neutral water samples, demonstrating the versatility of benzothiazole derivatives in fluorescence-based chemosensing applications (Li et al., 2018).

Anticancer Activity

The synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides, with various substituents, have shown significant antiproliferative activity against human cancer cells. Notably, a trihydroxy substituted benzothiazole-2-carboxamide demonstrated outstanding antioxidant properties, which were significantly more potent than the reference butylated hydroxytoluene (BHT) in assays. This highlights the potential of benzothiazole derivatives as lead compounds for developing more efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).

Antiallergic Properties

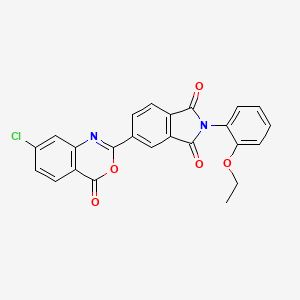

Research into the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines has demonstrated the potential of benzothiadiazole derivatives in developing potent antiallergic agents. The study showcased compounds with significant activity when administered intravenously, highlighting their potential as superior alternatives to existing treatments like disodium cromoglycate (Nohara et al., 1985).

BACE1 Inhibition for Alzheimer's Disease

A novel series of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides was synthesized and assayed for their β-Secretase (BACE1) inhibitory activity. BACE1 is a key target for Alzheimer's Disease prevention and treatment. The introduction of benzyl substituents on the nitrogen atom of the arylsulfonamide moiety led to derivatives showing IC50 values ranging from 1.6 to 1.9 μM, suggesting a significant role of the sulfonamido-portion in the inhibition process. This research indicates the potential of these compounds in the development of Alzheimer's disease treatments (Bertini et al., 2017).

properties

IUPAC Name |

N-(3-hydroxypropyl)-1,2,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c14-5-1-4-11-10(15)7-2-3-9-8(6-7)12-13-16-9/h2-3,6,14H,1,4-5H2,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBOKCUUORLTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCO)N=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)

![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)

![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)

![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)

![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-methylglycinamide](/img/structure/B4008263.png)

![1-benzyl-4-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4008265.png)